5,8-Dimethoxy-2-methyl-1,4-dihydro-1,4-ethanonaphthalene
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Overview
Description
5,8-Dimethoxy-2-methyl-1,4-dihydro-1,4-ethanonaphthalene is an organic compound with a unique structure that includes a naphthalene core substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-2-methyl-1,4-dihydro-1,4-ethanonaphthalene typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative followed by methoxylation. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethoxy-2-methyl-1,4-dihydro-1,4-ethanonaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted naphthalene derivatives.
Scientific Research Applications
5,8-Dimethoxy-2-methyl-1,4-dihydro-1,4-ethanonaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,8-Dimethoxy-2-methyl-1,4-dihydro-1,4-ethanonaphthalene involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The pathways involved may include oxidative stress response, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: This compound shares structural similarities and undergoes similar reactions.
2,3-Dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl)inden-1-one: Another related compound with comparable reactivity and applications.
Uniqueness
5,8-Dimethoxy-2-methyl-1,4-dihydro-1,4-ethanonaphthalene is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
79997-75-4 |
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Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
3,6-dimethoxy-9-methyltricyclo[6.2.2.02,7]dodeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C15H18O2/c1-9-8-10-4-5-11(9)15-13(17-3)7-6-12(16-2)14(10)15/h6-8,10-11H,4-5H2,1-3H3 |
InChI Key |
VGTHCTTUKNFHTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2CCC1C3=C(C=CC(=C23)OC)OC |
Origin of Product |
United States |
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